Although the specific synthesis of the target compound is not described in the provided papers, a plausible synthetic approach can be proposed based on the reactions described for similar compounds [, , , ].
Synthesis Analysis
Synthesis of the thiazolidine-2,4-dione ring: This can be achieved by reacting thioglycolic acid with allyl isothiocyanate to form 3-allyl-2-thioxothiazolidin-4-one. Subsequent oxidation with an appropriate oxidizing agent (e.g., hydrogen peroxide) would yield the desired 3-allyl-1,3-thiazolidine-2,4-dione. []
Alkylation of the thiazolidine-2,4-dione: The 3-allyl-1,3-thiazolidine-2,4-dione can be alkylated with ethyl 2-bromoacetate in the presence of a base (e.g., potassium carbonate) to introduce the acetamide side chain. []
Amide coupling: Finally, the ethyl ester can be hydrolyzed and coupled with 4-nitroaniline using a suitable coupling reagent (e.g., DCC, EDCI) to afford the final compound, 2-[2,4-dioxo-3-(prop-2-en-1-yl)-1,3-thiazolidin-5-yl]-N-(4-nitrophenyl)acetamide. []
Molecular Structure Analysis
The target compound possesses several structural features that could contribute to its potential biological activity [, ]:
Chemical Reactions Analysis
Epoxidation: The allyl group can be epoxidized to generate an epoxide functionality, which can serve as a reactive handle for further derivatization. []
Oxidation: The allyl group can be oxidized to the corresponding aldehyde or carboxylic acid using appropriate oxidizing agents. []
Metathesis: The terminal alkene of the allyl group can participate in olefin metathesis reactions, allowing for the introduction of diverse substituents. []
Enzyme inhibition: Thiazolidine-2,4-diones can act as inhibitors of enzymes such as aldose reductase, tyrosine phosphatase 1B, and cyclooxygenase. [, ]
Receptor modulation: These compounds can modulate the activity of various receptors, including peroxisome proliferator-activated receptors (PPARs) and cannabinoid receptors. []
Applications
Antimicrobial agents: Studies have explored the antimicrobial activity of thiazolidine-2,4-dione derivatives against various bacterial and fungal strains. [, , ]
Anticancer agents: Research has investigated the potential of thiazolidine-2,4-dione compounds as anticancer agents due to their ability to inhibit tumor cell growth and proliferation. [, , , ]
Antidiabetic agents: Thiazolidine-2,4-diones have shown promise as antidiabetic agents, primarily by inhibiting aldose reductase, an enzyme involved in glucose metabolism. [, , ]
Compound Description: This compound features a thiazolidine ring with a 4-methoxybenzylidene substituent at the 5-position and an acetamide group at the 3-position, with the nitrogen atom of the acetamide group further substituted with two ethyl groups. The research highlights its structural characteristics, including the planarity of the thiazolidine ring and the angles between the ring systems. The crystallographic study reveals intermolecular interactions, specifically C–H⋯O hydrogen bonds leading to ring motifs and π–π stacking interactions between aromatic rings .
Compound Description: This compound features a 4-nitrophenyl group at the 2-position of an oxazolone ring. The 4-position of the oxazolone ring is linked to a 1,3-diphenyl-1H-pyrazole moiety via a methylene bridge. The paper describes the synthesis of this compound and its use as a precursor for various derivatives. These derivatives exhibit antibacterial, antifungal, and anticancer activities. Notably, some compounds display promising activity against gram-positive bacteria, gram-negative bacteria, and fungi .
Compound Description: This series of compounds features a 1,3-thiazolidin-4-one core with variations in substituents on the phenyl ring at the 2-position. The research focuses on synthesizing and characterizing these derivatives, confirming their structures through spectral analyses, including IR, 1H NMR, and MS. The study investigates the in vitro and in vivo anticancer activity of these compounds against the Dalton’s lymphoma ascites (DLA) cancer cell line. The results show that some compounds, particularly those with halogen substituents on the phenyl ring, exhibit promising anticancer activity with acceptable safety profiles [, ].
Compound Description: This set of compounds features a quinazoline scaffold with various substituents at the 2- and 4-positions, including benzimidazole moieties. These derivatives were synthesized and evaluated for their antitumor activities against human tumor cell lines, including human gastric cancer cells (MGC-803) and human breast cancer cells (MCF-7). The research highlights the impact of different substituents on the quinazoline ring, particularly at the 4-position. Substitutions with aromatic amines and chalcones at the 4-position resulted in enhanced antitumor activity. Notably, compound 15k, with a chalcone substituent, exhibited potent activity against MGC-803 cells, surpassing the efficacy of the reference drug 5-fluorouracil .
2-Thioxothiazole Derivatives (5a-c)
Compound Description: This group of compounds contains various 2-thioxothiazole derivatives synthesized using 4-(2-chloroacetyl)-1,5-dimethyl-2-phenyl-1H-pyrazol-3(2H)-one (3) as a key starting material. The study investigates their reactivity and utilization as building blocks for synthesizing other heterocyclic systems. The reaction of these derivatives with different reagents, including mercaptoacetic acid, arylidenemalononitriles, and (E)-3-(dimethylamino)-1-(furan-2-yl)prop-2-en-1-one, leads to the formation of various heterocyclic compounds, such as thiazoles, pyridines, and pyrans. These synthesized compounds are of interest for their potential biological activities .
Compound Description: These three compounds are benzotriazol-1-ylpropenes, specifically designed and synthesized for their potential as substrates in 1,3-dipolar cycloaddition reactions. These reactions are valuable tools in organic synthesis for constructing various heterocyclic compounds. The research explores the reactivity of these compounds with different dipolarophiles, including benzonitrile oxide, N-(2,4-dibromophenyl)-1-phenylnitrilimine, and p-nitrophenyl azide. The study focuses on understanding the regioselectivity and stereoselectivity of these cycloaddition reactions, leading to diverse and potentially valuable heterocyclic compounds .
Compound Description: SE415 is a novel aldose reductase inhibitor investigated for managing diabetes mellitus and associated complications. The paper describes a study on the solubility and preferential solvation of SE415 in a mixture of polyethylene glycol 400 (PEG 400) and water. The findings demonstrate that PEG 400 enhances the solubility of SE415, and computational predictions using GastroPlus software suggest improved oral absorption and bioavailability of the drug when formulated with PEG 400. These results highlight the potential of utilizing PEG 400 as a co-solvent to enhance the delivery and efficacy of SE415 in treating diabetes and its complications .
(E)-Cinnamic N-acylhydrazone Derivatives
Compound Description: These are a series of derivatives designed using molecular hybridization, combining structural features from (E)-1-(benzo[d][1,3]dioxol-5-yl)-3-(4-bromophenyl)prop-2-en-1-one and (E)-3-hydroxy-N'-((2-hydroxynaphthalen-1-yl)methylene)-7-methoxy-2-naphthohydrazide. These derivatives were tested for their antiparasitic activity against Leishmania donovani and Trypanosoma brucei rhodesiense. The study identified one derivative, (2E)-3-(4-hydroxy-3-methoxy-5-nitrophenyl)-N'-[(1E)-phenylmethylene]acrylohydrazide, showing moderate antileishmanial activity while demonstrating a good selectivity index. Another derivative, (E)-N'-(3,4-dihydroxybenzylidene)cinnamohydrazide, displayed potent antitrypanosomal activity .
Compound Description: This diverse group of compounds, including acrylamide derivatives, chromenes, and benzochromenes, was synthesized and evaluated for cytotoxic activity against the MCF7 breast cancer cell line. These compounds were designed to discover new bioactive lead compounds for medicinal purposes, particularly for cancer treatment. The study found that several compounds exhibited promising cytotoxic activity against the MCF7 cell line. Notably, compounds 15, 27, 7, and 19 showed significantly higher activity compared to the reference drug doxorubicin, highlighting their potential as lead compounds for developing new anticancer agents .
Compound Description: These compounds are a series of adenosine A2A receptor agonists, with trans-substitutions in the 4-position of the cyclohexyl ring. The study examines the structure-activity relationship of these compounds, focusing on their binding affinity to different adenosine receptor subtypes and their effects on human neutrophil function. The research reveals a correlation between the A2A receptor affinity and the polarity of the cyclohexyl side chain substituents. Furthermore, these agonists effectively inhibit neutrophil oxidative burst, a crucial process in the immune response, by elevating intracellular cyclic AMP levels and activating protein kinase A .
Dynamin 2 Inhibitors
Compound Description: This diverse group of compounds, including small molecules and peptides, inhibits the activity of dynamin 2, a protein involved in endocytosis. The listed compounds were investigated for their potential in treating centronuclear myopathies, a group of muscle disorders. The patent highlights these dynamin 2 inhibitors for their potential therapeutic application in treating centronuclear myopathies. By inhibiting dynamin 2, these compounds aim to ameliorate the disease phenotype and improve muscle function in affected individuals .
Derivatives of 1,2-bis-sulfonamide
Compound Description: This group encompasses a series of 1,2-bis-sulfonamide derivatives investigated for their potential as chemokine receptor modulators. Chemokine receptors are crucial in immune and inflammatory responses, making them potential drug targets for various diseases. The patent describes the synthesis and potential therapeutic applications of these 1,2-bis-sulfonamide derivatives, highlighting their potential use in treating inflammatory and immune-related disorders by targeting and modulating chemokine receptors .
Compound Description: This diverse group of compounds was identified as potential inhibitors of the Leishmania donovani transcription initiation factor-like protein through a combination of homology modeling, virtual screening, and docking studies. The study focused on identifying compounds that could potentially disrupt the interaction of this protein with DNA, ultimately hindering the parasite's growth and survival. The research highlights the potential of these compounds as starting points for developing new antileishmanial drugs. Further experimental validation is necessary to confirm their actual efficacy and safety profiles .
4-(Acylamino)-5-nitrosopyrimidines
Compound Description: These compounds serve as versatile intermediates in synthesizing 8-substituted guanines and 6-substituted pteridinones, both crucial heterocyclic systems in medicinal chemistry. The study explores the reactivity of 4-(acylamino)-5-nitrosopyrimidines under different reaction conditions. Depending on the acyl group and conditions, these compounds undergo either reductive condensation to yield 8-substituted guanines or Diels-Alder cycloaddition and ene reactions to form 6-substituted pteridinones. This research expands the synthetic toolbox for preparing these essential heterocyclic compounds, potentially leading to new biologically active molecules .
Compound Description: This compound is a key intermediate in synthesizing a 1-methyl-1H-benzimidazole derivative. The synthesis involves reacting a specific N2-methylbenzene-1,2-diamine derivative with {4-[(2,4-dioxo-1,3-thiazolidin-5-yl)methyl]phenoxy} acetate, followed by intramolecular dehydration/condensation to yield the desired 1-methyl-1H-benzimidazole derivative. The patent focuses on providing a novel and efficient method for synthesizing the specific 1-methyl-1H-benzimidazole derivative .
Compound Description: These compounds, featuring a cyanoacetamide group attached to various pyrimidine derivatives, were studied for their hydrogen bonding patterns in the solid state. The study aimed to understand how subtle structural changes affect intermolecular interactions, which are crucial for the compounds' physical and chemical properties. The research revealed that these compounds display diverse hydrogen bonding arrangements, including dimers, chains, and sheets, highlighting the significant impact of substituents on the pyrimidine ring on their supramolecular structures .
Compound Description: This collection of compounds was identified through a study analyzing the National Cancer Institute's Anticancer Drug Screen database for potential interactions with the ABCG2 transporter protein. The research employed cytotoxicity profiles in correlation with ABCG2 expression levels to pinpoint compounds that might interact with this transporter, which plays a crucial role in multidrug resistance. The study successfully identified novel ABCG2 substrates and inhibitors, highlighting the effectiveness of this approach in discovering compounds with potential relevance to cancer treatment and drug resistance. The identified substrates and inhibitors may serve as valuable tools for developing new therapeutic strategies against cancer by targeting the ABCG2 transporter .
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.